molecular formula C6H15N2O7P B1216668 Streptamine 4-phosphate

Streptamine 4-phosphate

Cat. No. B1216668
M. Wt: 258.17 g/mol
InChI Key: UGKIWJFUWGWWEX-XJQRDMAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptamine 4-phosphate is a scyllo-inositol phosphate. It derives from a streptamine.

Scientific Research Applications

1. Streptomycin Biosynthesis

Streptamine 4-phosphate plays a crucial role in the biosynthesis of streptomycin, a widely used antibiotic. The process involves enzymatic reactions where streptamine is phosphorylated, forming intermediates essential in streptomycin synthesis (Walker & Škorvaga, 1973).

2. Central Scaffold of Aminoglycoside Antibiotics

Streptamine, including its phosphate derivatives, forms the central structure of aminoglycoside antibiotics. These antibiotics are significant for their broad antibacterial spectrum, particularly against Gram-negative bacteria (Busscher, Rutjes, & van Delft, 2005).

3. Enzymatic Synthesis of Aminoglycosides

Streptamine 4-phosphate is involved in the enzymatic synthesis of aminoglycoside antibiotics. This process is fundamental in the production of various clinically important antibiotics with specific activities against resistant bacterial strains (Walker, 2002).

4. Molecular Structure Studies

Research on the molecular structure of Streptamine 4-phosphate contributes to the understanding of the configuration of deoxystreptamine, a component of several antibiotics. This knowledge is vital for the development of new antibiotics and understanding their mechanisms of action (Lemieux & Cushley, 1963).

properties

Product Name

Streptamine 4-phosphate

Molecular Formula

C6H15N2O7P

Molecular Weight

258.17 g/mol

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,4-diamino-3,5,6-trihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15N2O7P/c7-1-3(9)2(8)6(5(11)4(1)10)15-16(12,13)14/h1-6,9-11H,7-8H2,(H2,12,13,14)/t1-,2+,3-,4+,5-,6-/m1/s1

InChI Key

UGKIWJFUWGWWEX-XJQRDMAOSA-N

Isomeric SMILES

[C@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1O)O)OP(=O)(O)O)N)O)N

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)N)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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